4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the methoxyphenol group adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-amine with 2-methoxybenzaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxyphenol group may also contribute to its overall activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Similar compounds to 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol include other pyrazole derivatives such as 1-methylpyrazole-4-boronic acid pinacol ester and 3(5)-substituted pyrazoles These compounds share the pyrazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-9-12(10(2)16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3 |
InChI Key |
OVUKTNLLUZZKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
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